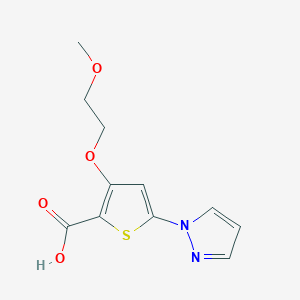
3-(2-Methoxyethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, pyrazole, and methoxyethanol. Common synthetic routes may involve:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the pyrazole moiety: This step may involve the reaction of thiophene intermediates with pyrazole derivatives under acidic or basic conditions.
Attachment of the methoxyethoxy group: This can be done through etherification reactions using methoxyethanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-(2-Methoxyethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of organic electronic materials, such as organic semiconductors or conductive polymers.
作用机制
The mechanism of action of 3-(2-Methoxyethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid: Lacks the methoxyethoxy group but shares the pyrazole and thiophene moieties.
3-(2-Methoxyethoxy)thiophene: Contains the methoxyethoxy group but lacks the pyrazole moiety.
Uniqueness
3-(2-Methoxyethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C11H12N2O4S |
|---|---|
分子量 |
268.29 g/mol |
IUPAC 名称 |
3-(2-methoxyethoxy)-5-pyrazol-1-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4S/c1-16-5-6-17-8-7-9(13-4-2-3-12-13)18-10(8)11(14)15/h2-4,7H,5-6H2,1H3,(H,14,15) |
InChI 键 |
MBTXVUOBRMZWPW-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=C(SC(=C1)N2C=CC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole](/img/structure/B11788439.png)



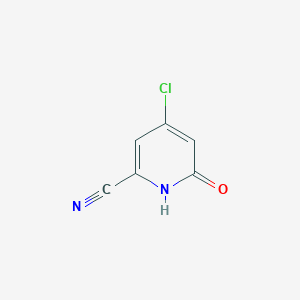
![6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B11788460.png)
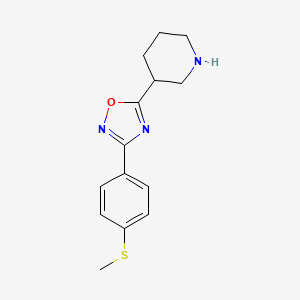

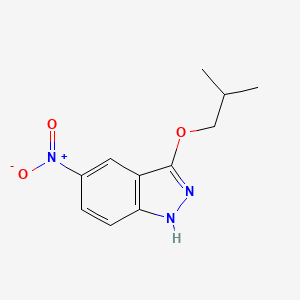
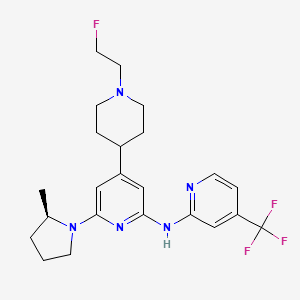
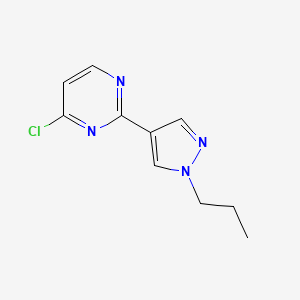

![N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11788505.png)

